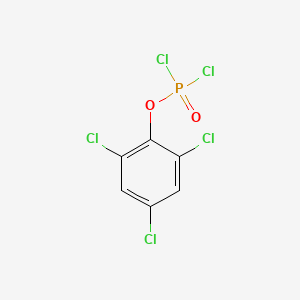
2,4,6-Trichlorophenyl phosphorodichloridate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Trichlorophenyl phosphorodichloridate is a chemical compound with the molecular formula C6H2Cl5O2P and a molecular weight of 314.32 g/mol . It is also known as phosphorodichloridic acid, 2,4,6-trichlorophenyl ester. This compound is characterized by the presence of three chlorine atoms attached to a phenyl ring, which is further bonded to a phosphorodichloridate group. It is commonly used in various chemical reactions and industrial applications due to its reactivity and unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trichlorophenyl phosphorodichloridate typically involves the reaction of 2,4,6-trichlorophenol with phosphorus oxychloride (POCl3) under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrogen chloride (HCl) produced during the reaction. The general reaction scheme is as follows:
C6H2Cl3OH+POCl3→C6H2Cl3OPOCl2+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving distillation and purification steps to remove impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trichlorophenyl phosphorodichloridate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of 2,4,6-trichlorophenol and phosphoric acid derivatives.
Condensation Reactions: It can react with alcohols and amines to form esters and amides, respectively.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, depending on the desired products.
Condensation Reagents: Alcohols and amines are commonly used in condensation reactions to form esters and amides.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as 2,4,6-trichlorophenyl esters or amides can be formed.
Hydrolysis Products: Hydrolysis leads to the formation of 2,4,6-trichlorophenol and phosphoric acid derivatives.
Condensation Products: Esters and amides are the major products of condensation reactions.
Scientific Research Applications
2,4,6-Trichlorophenyl phosphorodichloridate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of esters and amides.
Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4,6-Trichlorophenyl phosphorodichloridate involves its reactivity towards nucleophiles. The compound’s electrophilic phosphorus center is highly reactive, allowing it to form covalent bonds with nucleophiles such as amines, alcohols, and thiols. This reactivity is utilized in various chemical reactions to form esters, amides, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Similar Compounds
2-Chlorophenyl phosphorodichloridate: Similar in structure but with only one chlorine atom on the phenyl ring.
4-Chlorophenyl phosphorodichloridate: Similar in structure but with the chlorine atom at the para position.
Phenyl phosphorodichloridate: Lacks chlorine atoms on the phenyl ring.
Uniqueness
2,4,6-Trichlorophenyl phosphorodichloridate is unique due to the presence of three chlorine atoms on the phenyl ring, which enhances its reactivity and makes it suitable for specific chemical reactions that require a highly electrophilic phosphorus center. This increased reactivity distinguishes it from other similar compounds and makes it valuable in various industrial and research applications .
Properties
CAS No. |
60223-35-0 |
|---|---|
Molecular Formula |
C6H2Cl5O2P |
Molecular Weight |
314.3 g/mol |
IUPAC Name |
1,3,5-trichloro-2-dichlorophosphoryloxybenzene |
InChI |
InChI=1S/C6H2Cl5O2P/c7-3-1-4(8)6(5(9)2-3)13-14(10,11)12/h1-2H |
InChI Key |
OSNJGPVZSOCUOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OP(=O)(Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-6-methoxy-5-(phenylmethoxycarbonylamino)oxan-2-yl]methyl acetate](/img/structure/B13769130.png)
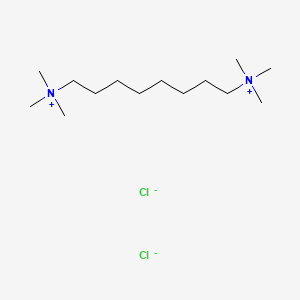
![Urea, N-(3-isocyanatomethylphenyl)-N'-[[[4-[[[(3-isocyanatomethylphenyl)amino]carbonyl]amino]phenyl]methyl]phenyl]-](/img/structure/B13769135.png)
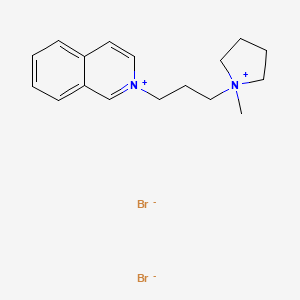
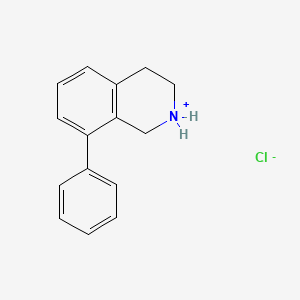
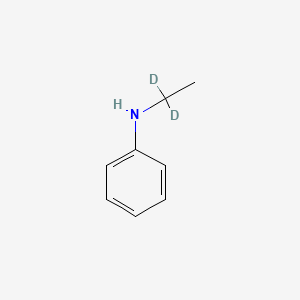
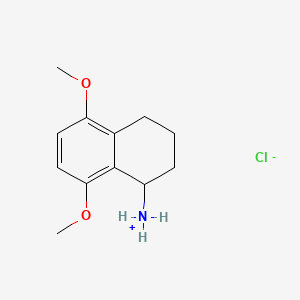
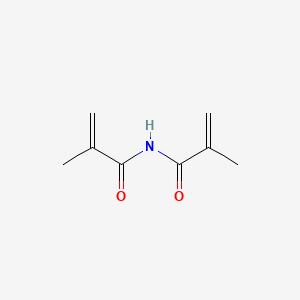
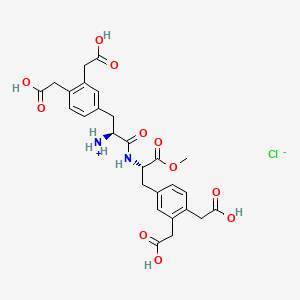
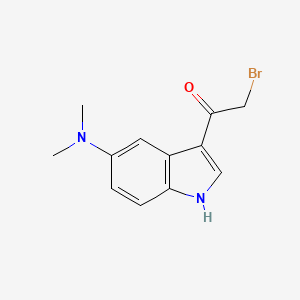

![zinc;[(4-cyano-2,2-dimethylbutylidene)amino] N-methylcarbamate;dichloride](/img/structure/B13769183.png)

![6H-Dibenzo[b,d]pyran-4,8-dicarboxylic acid, 6-oxo-, dimethyl ester](/img/structure/B13769191.png)
